molecular formula C21H22ClN5O B12492146 [1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone

[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B12492146
M. Wt: 395.9 g/mol
InChI Key: XGITZMDYYYRNMQ-UHFFFAOYSA-N
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Description

1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring, used to treat fungal infections.

    Voriconazole: Another antifungal triazole derivative with a broader spectrum of activity.

    Trazodone: An antidepressant that contains a triazole ring, used to treat major depressive disorder.

    Nefazodone: Similar to trazodone, used as an antidepressant with a triazole structure

The uniqueness of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22ClN5O

Molecular Weight

395.9 g/mol

IUPAC Name

[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22ClN5O/c1-15-6-8-18(9-7-15)25-10-12-26(13-11-25)21(28)20-16(2)27(24-23-20)19-5-3-4-17(22)14-19/h3-9,14H,10-13H2,1-2H3

InChI Key

XGITZMDYYYRNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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